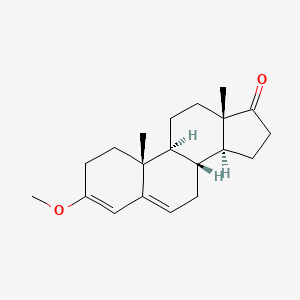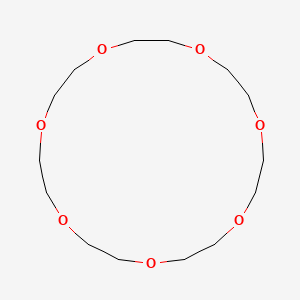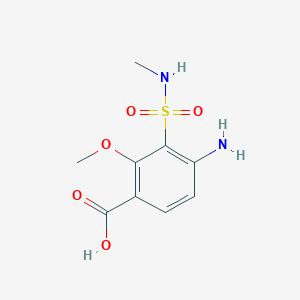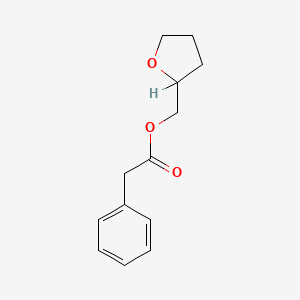![molecular formula C17H9ClO B1607244 3-Chloro-7H-benzo[de]anthracen-7-one CAS No. 6409-44-5](/img/structure/B1607244.png)
3-Chloro-7H-benzo[de]anthracen-7-one
Overview
Description
3-Chloro-7H-benzo[de]anthracen-7-one is a chlorinated derivative of 7H-Benz[de]anthracen-7-one, a polycyclic aromatic ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7H-benzo[de]anthracen-7-one typically involves the chlorination of 7H-Benz[de]anthracen-7-one. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7H-benzo[de]anthracen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7H-benzo[de]anthracen-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
7H-Benz[de]anthracen-7-one: The parent compound without the chlorine substitution.
3-Methoxy-7H-benz[de]anthracen-7-one: A methoxy-substituted derivative.
3-Phenylethynyl-7H-benz[de]anthracen-7-one: A phenylethynyl-substituted derivative.
Uniqueness
3-Chloro-7H-benzo[de]anthracen-7-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine substitution can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
6409-44-5 |
|---|---|
Molecular Formula |
C17H9ClO |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
3-chlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H |
InChI Key |
QLCFFBOGHZDLGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Key on ui other cas no. |
6409-44-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


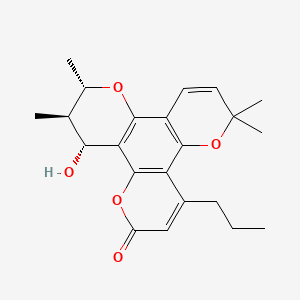
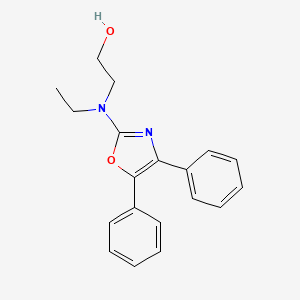
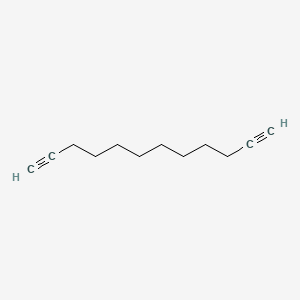
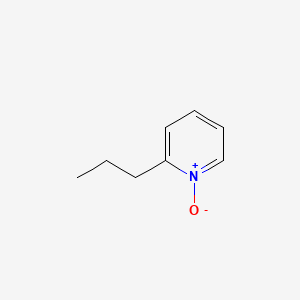
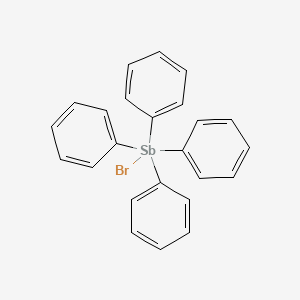
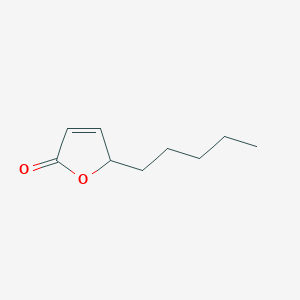
![(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1607174.png)
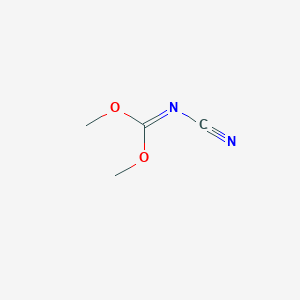
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)
